molecular formula C24H19ClFN5O2S B11431555 N-{[4-(3-Chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

N-{[4-(3-Chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11431555
M. Wt: 496.0 g/mol
InChI Key: APSMTFIIPWZRMC-UHFFFAOYSA-N
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Description

N-{[4-(3-Chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a triazole ring, a benzamide group, and various substituents including chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-Chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Fluorophenylcarbamoyl Group: This step involves the reaction of the triazole intermediate with a fluorophenyl isocyanate to form the carbamoyl linkage.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(3-Chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring and the various substituents can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the triazole ring, chlorophenyl, and fluorophenyl groups in This compound provides distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C24H19ClFN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H19ClFN5O2S/c25-17-9-6-10-18(13-17)31-21(14-27-23(33)16-7-2-1-3-8-16)29-30-24(31)34-15-22(32)28-20-12-5-4-11-19(20)26/h1-13H,14-15H2,(H,27,33)(H,28,32)

InChI Key

APSMTFIIPWZRMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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